molecular formula C10H15ClN2 B11813804 1-(Pyridin-3-yl)cyclopentanamine hydrochloride

1-(Pyridin-3-yl)cyclopentanamine hydrochloride

Cat. No.: B11813804
M. Wt: 198.69 g/mol
InChI Key: ZOBFDQZWRUOMCY-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)cyclopentanamine hydrochloride is a chemical compound with the molecular formula C10H14N2·HCl. It is a derivative of cyclopentanamine, where the amine group is substituted with a pyridin-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanone with pyridine-3-carboxaldehyde in the presence of a reducing agent. The resulting intermediate is then subjected to reductive amination to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(Pyridin-3-yl)cyclopentanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound finds applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-yl)cyclopentanamine hydrochloride
  • 1-(Pyridin-4-yl)cyclopentanamine hydrochloride
  • Cyclopentanamine derivatives with different substituents on the pyridine ring

Uniqueness

1-(Pyridin-3-yl)cyclopentanamine hydrochloride is unique due to the position of the pyridinyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall effectiveness in various applications .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

1-pyridin-3-ylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c11-10(5-1-2-6-10)9-4-3-7-12-8-9;/h3-4,7-8H,1-2,5-6,11H2;1H

InChI Key

ZOBFDQZWRUOMCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CN=CC=C2)N.Cl

Origin of Product

United States

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